molecular formula C13H18N4O6S B13856957 Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate

Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate

Cat. No.: B13856957
M. Wt: 358.37 g/mol
InChI Key: WRGIZWKGWIZHEP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitro group and a sulfamoyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the nitro and sulfamoyl groups. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C13H18N4O6S

Molecular Weight

358.37 g/mol

IUPAC Name

ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H18N4O6S/c1-2-23-13(18)16-7-5-15(6-8-16)11-4-3-10(24(14,21)22)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3,(H2,14,21,22)

InChI Key

WRGIZWKGWIZHEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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